4-Amino-3-chloropyridine-2-carbaldehyde

Description

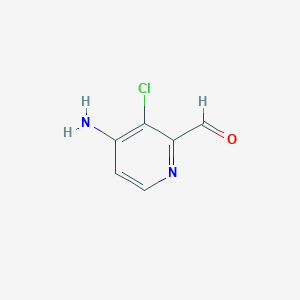

4-Amino-3-chloropyridine-2-carbaldehyde is a heterocyclic compound featuring a pyridine backbone substituted with an amino group at position 4, a chlorine atom at position 3, and a carbaldehyde group at position 2. This arrangement creates a unique electronic and steric profile, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The amino group acts as an electron donor, while the chlorine and aldehyde groups are electron-withdrawing, leading to a polarized aromatic system. Such properties facilitate its use in nucleophilic substitution reactions and as a building block for bioactive molecules .

Properties

Molecular Formula |

C6H5ClN2O |

|---|---|

Molecular Weight |

156.57 g/mol |

IUPAC Name |

4-amino-3-chloropyridine-2-carbaldehyde |

InChI |

InChI=1S/C6H5ClN2O/c7-6-4(8)1-2-9-5(6)3-10/h1-3H,(H2,8,9) |

InChI Key |

WEWMDABHUWKNJB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C(=C1N)Cl)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-chloropyridine-2-carbaldehyde typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method involves the chlorination of 4-aminopyridine followed by formylation to introduce the aldehyde group . The reaction conditions often require the use of reagents such as phosphorus oxychloride (POCl3) for chlorination and formylating agents like N,N-dimethylformamide (DMF) in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and by-products. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-chloropyridine-2-carbaldehyde undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol using suitable oxidizing or reducing agents.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) are commonly used.

Condensation Reactions: Reagents such as aniline or phenylhydrazine in the presence of acidic or basic catalysts are employed.

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.

Major Products Formed

Nucleophilic Substitution: Substituted pyridines with various functional groups depending on the nucleophile used.

Condensation Reactions: Schiff bases or hydrazones with potential biological activities.

Oxidation and Reduction: Carboxylic acids or alcohols derived from the aldehyde group.

Scientific Research Applications

4-Amino-3-chloropyridine-2-carbaldehyde has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Amino-3-chloropyridine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The amino and aldehyde groups enable the compound to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity . The chlorine atom may also contribute to the compound’s reactivity and binding affinity . Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural analogs of 4-Amino-3-chloropyridine-2-carbaldehyde include pyridine and pyrimidine derivatives with variations in substituent type, position, and heterocyclic core. Below is a detailed comparison based on available

Structural and Functional Group Analysis

Electronic and Reactivity Profiles

- Pyridine vs. Pyrimidine Core: Pyrimidine derivatives (e.g., 4-Amino-2-chloropyrimidine-5-carbaldehyde) exhibit greater π-deficiency due to dual nitrogen atoms, enhancing electrophilic substitution challenges compared to pyridine analogs .

- Substituent Effects: The amino group in the target compound increases solubility in acidic media (via protonation) and enables hydrogen bonding, unlike the azido group in 4-Azido-2-chloropyridine-3-carbaldehyde, which is electron-withdrawing and reactive in cycloadditions . Chlorine position: 3-Chloro (target) vs. 2-Chloro ( compound) alters steric hindrance and regioselectivity in cross-coupling reactions.

Research Findings and Trends

- Similarity Scoring: highlights that pyrimidine analogs (e.g., 4-Amino-2-chloropyrimidine-5-carbaldehyde, similarity score 0.80) are more structurally divergent from the target compound than pyridine derivatives due to core heterocycle differences.

- Thermal Stability : Chlorine and aldehyde groups in all analogs contribute to thermal instability, necessitating storage at low temperatures .

- Biological Activity: Amino-substituted compounds demonstrate higher binding affinity in enzyme inhibition assays compared to non-amino analogs, as seen in kinase-targeted studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.